Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
Overview
Description
Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate is a bicyclic ester compound with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol . This compound is characterized by its unique bicyclo[3.1.0]hexane structure, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the rhodium-catalyzed cyclopropanation of a diene with ethyl diazoacetate . The reaction conditions generally include:
Catalyst: Rhodium-based catalysts
Solvent: Dichloromethane or similar solvents
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to complete the cyclopropanation
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-hydroxybicyclo[3.1.0]hexane-6-carboxylic acid.
Reduction: Formation of 3-hydroxybicyclo[3.1.0]hexane-6-methanol.
Substitution: Formation of 3-hydroxybicyclo[3.1.0]hexane-6-carboxamide.
Scientific Research Applications
Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate has diverse applications in scientific research, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate can be compared with other bicyclic compounds, such as:
- Ethyl 2-hydroxybicyclo[2.2.1]heptane-3-carboxylate
- Ethyl 3-hydroxybicyclo[4.1.0]heptane-6-carboxylate
Uniqueness
The unique bicyclo[3.1.0]hexane structure of this compound imparts distinct steric and electronic properties, making it valuable in stereoselective synthesis and as a versatile intermediate in organic chemistry .
Properties
IUPAC Name |
ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)8-6-3-5(10)4-7(6)8/h5-8,10H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQGBLCKEKGWPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CC(C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201176333 | |
Record name | Bicyclo[3.1.0]hexane-6-carboxylic acid, 3-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201176333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26786-36-7 | |
Record name | Bicyclo[3.1.0]hexane-6-carboxylic acid, 3-hydroxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26786-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[3.1.0]hexane-6-carboxylic acid, 3-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201176333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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